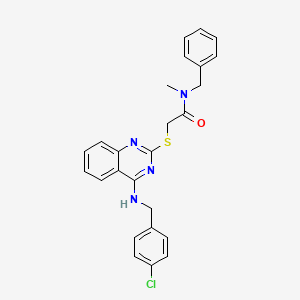![molecular formula C19H12BrFN4O2S B2454476 4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide CAS No. 1251603-06-1](/img/structure/B2454476.png)
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide” is a chemical compound . It is related to 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid . The exact properties and applications of this specific compound are not widely documented in the available literature .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but specific details like bond lengths, angles, and 3D conformation would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .科学的研究の応用
Dopamine Receptor Affinity : Studies have shown that structural modifications of benzamide derivatives can impact their affinity for dopamine receptors. For instance, replacing parts of the molecule led to compounds with high affinity for the D3 dopamine receptor, suggesting potential applications in neuroscience and pharmacology (Leopoldo et al., 2002).
Neuroleptic Activity : Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating potential uses in treating psychiatric disorders (Iwanami et al., 1981).
Synthesis Methods : Research has been conducted on efficient synthesis methods for related compounds, highlighting the importance of these substances in medicinal chemistry (Ikemoto et al., 2005).
Antibacterial Activity : Certain derivatives, specifically those related to 7-alpha-formamidocephalosporins, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Branch et al., 1987).
Antioxidant Properties : Investigations into the molecular structure and antioxidant activity of similar benzamide derivatives have been performed, combining experimental analysis and theoretical calculations (Demir et al., 2015).
Anticonvulsant Activity : Research into benzamide analogues has shown potential in the development of new anticonvulsant drugs (Lambert et al., 1995).
Gastrokinetic Agents : Benzamides have been evaluated for their gastrokinetic activity, indicating potential therapeutic applications in gastrointestinal disorders (Kato et al., 1992).
Glucokinase Activation for Diabetes Treatment : Certain benzamide derivatives have shown potential as glucokinase activators, indicating possible applications in treating type 2 diabetes (Park et al., 2014).
Anticancer Evaluation : A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown considerable anticancer activity, suggesting potential in cancer treatment (Ravinaik et al., 2021).
Endothelin Antagonists : Novel benzene sulphonamides, including benzamide derivatives, have been identified as orally-active, selective endothelin ETA receptor antagonists, which could be significant in cardiovascular research (Mortlock et al., 1997).
Safety and Hazards
特性
IUPAC Name |
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVALHYKLZSREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
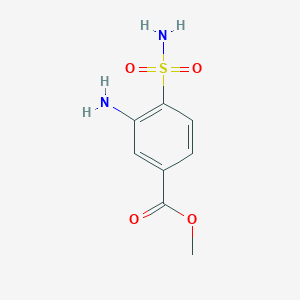
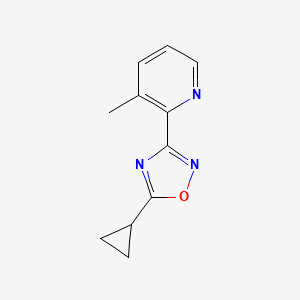
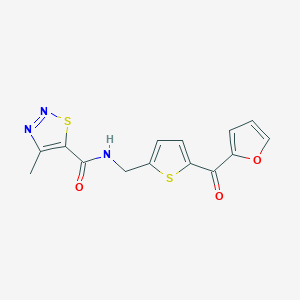
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)
![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
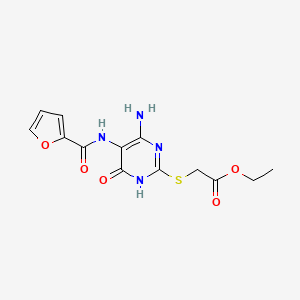
![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)
